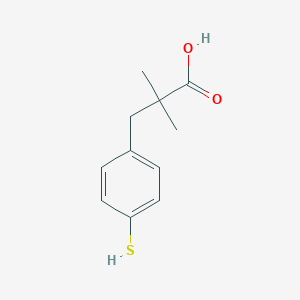

2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyl-3-(4-sulfanylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-11(2,10(12)13)7-8-3-5-9(14)6-4-8/h3-6,14H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDIJXPNRJHFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391726 | |

| Record name | 2,2-dimethyl-3-(4-sulfanylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887354-80-5 | |

| Record name | 2,2-dimethyl-3-(4-sulfanylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid (CAS 887354-80-5): A Potential Modulator of the Farnesoid X Receptor

This guide provides a comprehensive technical overview of 2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid, a research chemical with significant potential as a tool compound for investigating the Farnesoid X Receptor (FXR) pathway. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic properties to explore the mechanistic context, therapeutic relevance, and the practical experimental workflows required to characterize its biological activity as a potential FXR antagonist.

Introduction: The Therapeutic Promise of Farnesoid X Receptor (FXR) Antagonism

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a critical regulator of a diverse array of metabolic pathways.[1][2] Primarily activated by endogenous bile acids such as chenodeoxycholic acid (CDCA), FXR acts as a master sensor that maintains bile acid homeostasis, influences lipid and glucose metabolism, and modulates inflammatory responses and intestinal bacterial growth.[2][3][4]

While FXR agonists have been developed for conditions like primary biliary cholangitis, there is a compelling therapeutic rationale for the development of FXR antagonists .[5] Inhibition of FXR signaling has shown potential benefits in animal models of cholestasis, hypercholesterolemia, and certain cancers.[5] Consequently, small molecules that can block FXR activation are valuable tools for both basic research and as starting points for novel drug discovery programs.

This compound (CAS 887354-80-5) is a synthetic organic compound whose structure warrants investigation as a potential FXR modulator. This guide will provide its known physicochemical properties and, more importantly, detail the scientific framework and experimental protocols necessary to elucidate its function, focusing on its potential as an FXR antagonist.

Physicochemical Properties of the Core Compound

A thorough understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental design, from solubility testing for biological assays to formulation development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 887354-80-5 | [6][7] |

| Molecular Formula | C₁₁H₁₄O₂S | [6] |

| Molecular Weight | 210.29 g/mol | [6] |

| IUPAC Name | 2,2-dimethyl-3-(4-sulfanylphenyl)propanoic acid | [8] |

| Synonyms | 4-Mercapto-alpha,alpha-dimethyl-benzenepropanoic Acid | [8] |

| Canonical SMILES | CC(C)(Cc1ccc(S)cc1)C(=O)O | [8] |

The FXR Signaling Pathway: A Mechanistic Overview

FXR functions as a ligand-activated transcription factor. Upon binding to bile acids in the cytoplasm, it translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[6] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their expression.

Key downstream effects of FXR activation include:

-

Repression of Bile Acid Synthesis: In the liver, FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol.[1]

-

Regulation of Bile Acid Transport: FXR controls the expression of key transporters involved in the enterohepatic circulation of bile acids, such as the Bile Salt Export Pump (BSEP).[1]

-

Intestinal Signaling: In the intestine, FXR activation induces the secretion of Fibroblast Growth Factor 19 (FGF19 in humans), which travels to the liver to further suppress CYP7A1 expression, creating a powerful negative feedback loop.[1]

An FXR antagonist would function by binding to the receptor, likely at the ligand-binding pocket, and preventing the conformational changes necessary for coactivator recruitment and downstream gene transcription, thereby blocking these physiological effects.

Experimental Workflow: Characterizing FXR Antagonist Activity

To determine if this compound acts as an FXR antagonist, a robust and validated in vitro assay is required. The cell-based luciferase reporter gene assay is the gold standard for this purpose. It provides a quantitative measure of a compound's ability to inhibit agonist-induced FXR transcriptional activity.

Detailed Protocol: FXR Antagonist Luciferase Reporter Assay

This protocol is a self-validating system, incorporating essential controls to ensure data integrity.

A. Principle: HEK293T cells (or a similar easily transfectable cell line) are co-transfected with two plasmids: one expressing the full-length human FXR protein and a second "reporter" plasmid containing a luciferase gene under the control of a promoter with multiple FXR response elements. When a known FXR agonist (e.g., GW4064 or CDCA) is added, FXR activates and drives the expression of luciferase. An effective antagonist will compete with the agonist, leading to a dose-dependent decrease in the luciferase signal.

B. Materials:

-

Cell Line: HEK293T cells.

-

Plasmids:

-

Human FXR Expression Vector (e.g., pCMX-hFXR).

-

FXR Reporter Vector (e.g., pGL4.1-SHP-luc, containing the SHP promoter).

-

Control Vector for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase).

-

-

Reagents:

-

DMEM with 10% FBS.

-

Transfection Reagent (e.g., Lipofectamine 3000).

-

FXR Agonist: GW4064 (a potent synthetic agonist).

-

Test Compound: this compound, dissolved in DMSO.

-

Control Antagonist: Guggulsterone.

-

Luciferase Assay System (e.g., Dual-Glo® Luciferase Assay System).

-

-

Equipment:

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

-

C. Step-by-Step Methodology:

-

Cell Seeding (Day 1):

-

Seed HEK293T cells into a 96-well plate at a density of ~2 x 10⁴ cells per well in 100 µL of DMEM + 10% FBS.

-

Causality: This density ensures cells are in a logarithmic growth phase and will be ~70-80% confluent at the time of transfection, which is optimal for reagent uptake.

-

-

Transfection (Day 2):

-

Prepare a transfection master mix containing the FXR expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid according to the manufacturer's protocol.

-

Add the transfection complex to each well and incubate for 24 hours.

-

Causality: Co-transfection provides the cellular machinery to both express the target receptor (FXR) and report on its activity (luciferase). The Renilla luciferase plasmid allows for normalization of results, correcting for well-to-well variations in cell number and transfection efficiency.

-

-

Compound Treatment (Day 3):

-

Prepare serial dilutions of the test compound and the control antagonist (Guggulsterone) in serum-free DMEM. A typical concentration range would be from 100 µM down to 1 nM.

-

Prepare a solution of the FXR agonist GW4064 at a fixed concentration, typically its EC₈₀ value (the concentration that gives 80% of the maximal response), in serum-free DMEM.

-

Aspirate the media from the cells and add 50 µL of the test compound dilutions, followed by 50 µL of the GW4064 solution to each well.

-

Crucial Controls:

-

Vehicle Control (0% Inhibition): Cells treated with DMSO + GW4064.

-

Positive Control (100% Inhibition): Cells treated with a high concentration of Guggulsterone + GW4064.

-

Basal Control (No Agonist): Cells treated with DMSO only.

-

-

Incubate the plate for 18-24 hours.

-

Causality: The co-incubation of a fixed agonist concentration with varying antagonist concentrations creates a competitive environment, which is essential for determining an IC₅₀ value. The EC₈₀ concentration of the agonist ensures the assay window is large enough to detect inhibition robustly.

-

-

Luminescence Measurement (Day 4):

-

Equilibrate the plate to room temperature.

-

Measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer, following the manufacturer's instructions.

-

D. Data Analysis:

-

Normalization: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading to get the Relative Luciferase Unit (RLU).

-

Percent Inhibition Calculation: % Inhibition = 100 * (1 - [RLU_sample - RLU_basal] / [RLU_vehicle - RLU_basal])

-

IC₅₀ Determination: Plot the Percent Inhibition against the log concentration of the test compound. Use a non-linear regression analysis (four-parameter logistic fit) to calculate the IC₅₀ value, which is the concentration of the antagonist required to inhibit 50% of the agonist-induced FXR activity.

Conclusion and Future Directions

This compound represents a chemical scaffold with the potential for FXR antagonism. This guide has provided the essential scientific context and a detailed, trustworthy experimental protocol for researchers to validate this hypothesis. By characterizing its activity, scientists can determine if this compound is a valuable pharmacological tool to probe the complex roles of FXR in health and disease. Successful identification of antagonist activity would pave the way for further studies, including selectivity profiling against other nuclear receptors and evaluation in more complex cell-based models of metabolic disease.

References

-

Cariou, B., & Staels, B. (2014). FXR signaling in the enterohepatic system. PubMed Central. Available at: [Link]

-

QIAGEN. (n.d.). FXR/RXR Activation. QIAGEN GeneGlobe. Available at: [Link]

-

Cai, J., & Chen, W. D. (2013). FXR signaling in the enterohepatic system. PubMed. Available at: [Link]

-

Massafra, V., & El Aidy, S. (2021). The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity. PubMed Central. Available at: [Link]

-

Lee, Y. K., & Lee, W. S. (2016). Implications for Farnesoid X Receptor Signaling on Bile Acid Metabolism as a Potential Therapeutic Strategy for Nonalcoholic Fatty Liver Disease. Diabetes & Metabolism Journal. Available at: [Link]

-

Mertens, K. L., & Merk, D. (2018). Medicinal chemistry and pharmacological effects of Farnesoid X Receptor (FXR) antagonists. PubMed. Available at: [Link]

-

Lin, X., & Lai, L. (2019). Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening. Frontiers in Chemistry. Available at: [Link]

Sources

- 1. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. biomall.in [biomall.in]

- 8. This compound, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

An In-Depth Technical Guide to 2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid: A Bifunctional Building Block for Advanced Drug Development

This technical guide provides a comprehensive overview of 2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental physicochemical properties, explore its potential applications informed by its structural features, and provide hypothetical experimental frameworks to illustrate its utility.

Core Molecular Attributes and Physicochemical Properties

This compound is a specialized organic molecule characterized by a unique bifunctional nature, possessing both a carboxylic acid and a thiol group. This dual reactivity is key to its potential applications in medicinal chemistry and bioconjugation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₂S | [1][2] |

| Molecular Weight | 210.29 g/mol | [1][2] |

| CAS Number | 887354-80-5 | [1][2] |

| Appearance | Off-White to pale yellow solid | |

| Melting Point | 81-84°C | |

| Solubility | Soluble in Chloroform, Ethanol, Methanol | |

| IUPAC Name | 2,2-dimethyl-3-(4-sulfanylphenyl)propanoic acid |

The structural arrangement of this molecule, with a dimethyl-substituted propionic acid tail and a mercaptan group on the phenyl ring, provides steric hindrance around the carboxylic acid, which can influence its reactivity and pharmacokinetic properties.

Caption: Conceptual workflow for utilizing the subject molecule as a bifunctional linker in ADC development.

Hypothetical Experimental Protocols

To provide a practical context for the application of this compound, we outline a hypothetical experimental workflow for its use as a linker in the synthesis of an Antibody-Drug Conjugate.

Protocol 1: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Payload

Objective: To covalently link an amine-containing cytotoxic drug to the carboxylic acid moiety of this compound.

Materials:

-

This compound

-

Amine-containing cytotoxic payload

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass Spectrometer for characterization

Procedure:

-

Dissolve this compound and NHS in anhydrous DMF.

-

Add DCC to the solution and stir at room temperature for 1-2 hours to form the NHS-ester activated linker.

-

In a separate vial, dissolve the amine-containing cytotoxic payload in anhydrous DMF.

-

Add the payload solution to the activated linker solution and stir overnight at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, purify the resulting linker-payload conjugate using preparative HPLC.

-

Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

Protocol 2: Conjugation of the Thiol-Containing Linker-Payload to a Maleimide-Activated Antibody

Objective: To conjugate the purified linker-payload to a monoclonal antibody that has been functionalized with maleimide groups.

Materials:

-

Purified thiol-containing linker-payload conjugate

-

Maleimide-activated monoclonal antibody in a suitable buffer (e.g., PBS)

-

Size-Exclusion Chromatography (SEC) system for purification

-

SDS-PAGE for analysis

-

UV-Vis Spectrophotometer for concentration determination

Procedure:

-

Dissolve the purified linker-payload conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

-

Add the linker-payload solution to the maleimide-activated antibody solution in a controlled, dropwise manner.

-

Gently agitate the reaction mixture at 4°C for 4-6 hours.

-

Quench any unreacted maleimide groups by adding an excess of a small molecule thiol, such as cysteine.

-

Purify the resulting Antibody-Drug Conjugate (ADC) using Size-Exclusion Chromatography (SEC) to remove unconjugated payload and other small molecules.

-

Analyze the purified ADC by SDS-PAGE to confirm conjugation and by UV-Vis spectrophotometry to determine the drug-to-antibody ratio (DAR).

Caption: A generalized experimental workflow for the synthesis and characterization of an ADC using the subject molecule.

Conclusion

This compound represents a valuable and versatile building block for researchers and drug development professionals. Its foundation in the pharmacologically relevant arylpropionic acid class suggests potential for intrinsic biological activity. However, its most significant utility likely lies in its application as a heterobifunctional linker, enabling the precise and controlled construction of complex bioconjugates such as Antibody-Drug Conjugates. The orthogonal reactivity of its carboxylic acid and thiol moieties provides a robust platform for the development of next-generation targeted therapeutics. Further research into the synthesis and application of this molecule is warranted to fully unlock its potential in medicinal chemistry and drug discovery.

References

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Retrieved from [Link]

-

Bioconjugation application notes. (n.d.). Retrieved from [Link]

-

A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

-

a brief review on recent advancements and biological activities of aryl propionic acid derivatives. (2020). ResearchGate. Retrieved from [Link]

-

(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid (CAS No. 887354-80-5). Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's physicochemical characteristics. Where experimental data is unavailable, predictive values and data from structurally analogous compounds are presented to offer a well-rounded profile. This guide also includes detailed, field-proven experimental protocols for the determination of key physical properties, ensuring both theoretical understanding and practical applicability. The causal relationships behind experimental choices are elucidated to provide a deeper, more actionable understanding of the methodologies.

Introduction

This compound is a carboxylic acid derivative containing a thiol group, a structural motif of interest in medicinal chemistry and materials science. A thorough understanding of its physical properties is paramount for its application in drug design, formulation development, and quality control. This guide is structured to provide a logical flow from fundamental identifiers to more complex physicochemical parameters, supported by detailed experimental methodologies.

Molecular and Chemical Identity

A foundational aspect of understanding any chemical entity is to establish its unequivocal identity through standardized nomenclature and structural representation.

| Identifier | Value | Source |

| IUPAC Name | 2,2-dimethyl-3-(4-sulfanylphenyl)propanoic acid | N/A |

| CAS Number | 887354-80-5 | N/A |

| Molecular Formula | C₁₁H₁₄O₂S | N/A |

| Molecular Weight | 210.29 g/mol | N/A |

| Canonical SMILES | CC(C)(CC1=CC=C(C=C1)S)C(=O)O | N/A |

Experimentally Determined and Predicted Physical Properties

This section details the core physical properties of this compound. The data presented is a consolidation of available experimental values and robust computational predictions.

General Physical Characteristics

| Property | Value | Source |

| Appearance | Off-White to pale yellow solid | N/A |

| Melting Point | 81-84 °C | N/A |

| Flash Point | 167.2 °C | N/A |

| Density | 1.174 g/cm³ | N/A |

Solubility Profile

Acidity

The predicted pKa of the carboxylic acid group is 4.70 ± 0.13 [1]. This value is critical for understanding the ionization state of the molecule in different physiological and experimental environments, which in turn influences its solubility, membrane permeability, and receptor-binding interactions. The thiol group also has an acidic proton, though it is significantly less acidic than the carboxylic acid proton, with an estimated pKa in the range of 9-11, similar to other aromatic thiols.

Lipophilicity

An experimentally determined octanol-water partition coefficient (LogP) is not available. However, based on its structure, a calculated LogP would likely fall in the range of 2-3, indicating moderate lipophilicity. This parameter is a key determinant of a drug candidate's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Predicted Spectroscopic and Crystallographic Properties

Due to the absence of published experimental spectra and crystallographic data for this compound, this section provides predicted data based on the analysis of structurally similar compounds. These predictions serve as a valuable reference for researchers in the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted):

-

~12.0-13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with residual water in the solvent.

-

~7.0-7.3 ppm (multiplet, 4H): Aromatic protons of the para-substituted benzene ring. The protons ortho and meta to the sulfur will likely appear as two distinct doublets.

-

~3.4 ppm (singlet, 1H): Thiol proton (-SH). The chemical shift of this proton can be variable and it may also undergo exchange.

-

~2.8 ppm (singlet, 2H): Methylene protons (-CH₂-).

-

~1.2 ppm (singlet, 6H): Methyl protons of the gem-dimethyl group (-C(CH₃)₂).

-

-

¹³C NMR (Predicted):

-

~180-185 ppm: Carboxylic acid carbon (-COOH).

-

~135-140 ppm: Aromatic carbon attached to the sulfur atom.

-

~128-132 ppm: Aromatic carbons.

-

~45-50 ppm: Quaternary carbon of the gem-dimethyl group.

-

~40-45 ppm: Methylene carbon (-CH₂-).

-

~25-30 ppm: Methyl carbons (-C(CH₃)₂).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Based on the functional groups present, the following characteristic absorption bands are expected in the FTIR spectrum:

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~2550-2620 cm⁻¹ (weak): S-H stretch of the thiol.

-

~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~2850-3000 cm⁻¹: C-H stretches of the methyl and methylene groups.

-

~1400-1600 cm⁻¹: C=C stretches of the aromatic ring.

Mass Spectrometry

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 210. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the bond between the methylene group and the aromatic ring.

X-ray Crystallography

While a crystal structure for the title compound is not available, analysis of similar phenylpropionic acid derivatives suggests that it would likely crystallize in a centrosymmetric space group, with intermolecular hydrogen bonding between the carboxylic acid groups forming dimeric structures[2][3][4]. The packing of these dimers would be influenced by weaker interactions involving the aromatic rings and the thiol groups.

Experimental Protocols

The following protocols are provided as a guide for the experimental determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid crystalline compound using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown melting point, perform a rapid preliminary heating to get an approximate range.

-

For a more accurate measurement, heat rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to approximately 1-2 °C per minute.

-

-

Observation: Observe the sample through the magnifying lens.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Solubility Assessment

This protocol outlines a systematic approach to determining the qualitative solubility of an organic acid in various solvents.

Methodology:

-

Initial Test: To approximately 10-20 mg of the compound in a test tube, add 1 mL of the solvent to be tested.

-

Mixing: Agitate the mixture vigorously for 30-60 seconds.

-

Observation: Visually inspect for the dissolution of the solid. If the solid dissolves completely, the compound is soluble.

-

Systematic Testing:

-

Begin with water to assess polarity.

-

If insoluble in water, test with 5% aqueous NaOH. Solubility indicates an acidic compound.

-

If insoluble in water and aqueous base, test with 5% aqueous HCl. Solubility would indicate a basic compound.

-

Test solubility in a range of organic solvents of varying polarity (e.g., ethanol, methanol, chloroform, ethyl acetate, hexanes).

-

pKa Determination via Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) by monitoring the pH change of a solution of the acid upon titration with a strong base.

Methodology:

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point (the point of steepest inflection).

-

The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.

-

Spectroscopic Analysis Protocols

5.4.1. NMR Sample Preparation

-

Sample Weighing: Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

5.4.2. FTIR Analysis of a Solid Sample (Thin Film Method)

-

Solution Preparation: Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).

-

Film Casting: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

-

Analysis: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

5.4.3. Mass Spectrometry (GC-MS)

For a compound with sufficient volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent.

-

Derivatization (Optional): For less volatile carboxylic acids, derivatization to a more volatile ester may be necessary.

-

Injection: Inject a small volume of the solution into the GC-MS instrument.

-

Separation and Analysis: The compound is vaporized and separated on the GC column before entering the mass spectrometer for ionization and mass analysis.

Conclusion

This technical guide has consolidated the available and predicted physical properties of this compound, providing a valuable resource for researchers and developers. The inclusion of detailed, field-proven experimental protocols empowers users to independently verify and expand upon the data presented. While a foundational understanding of this compound's physicochemical profile has been established, further experimental validation, particularly in the areas of quantitative solubility, LogP, and comprehensive spectroscopic and crystallographic analysis, is encouraged to build a more complete and robust dataset for future applications.

References

-

Alfa Chemistry. (n.d.). This compound. Retrieved from [Link]

- Das, U., Chattopadhyay, B., Mukherjee, M., & Mukherjee, A. K. (2011). Structure Analysis of Molecular Compounds with Z′ = 2 Using Laboratory X-ray Powder Diffraction Data: 3-Phenylpropionic Acid and Its Derivatives. Crystal Growth & Design, 12(1), 466–474.

-

ResearchGate. (2021). Crystal structure and electronic properties of three phenylpropionic acid derivatives: A combined X-ray powder diffraction and quantum mechanical study. Retrieved from [Link]

-

Sci-Hub. (n.d.). Structure Analysis of Molecular Compounds with Z′ = 2 Using Laboratory X-ray Powder Diffraction Data: 3-Phenylpropionic Acid and Its Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

Crystal Growth & Design. (n.d.). Structure Analysis of Molecular Compounds with Z′ = 2 Using Laboratory X-ray Powder Diffraction Data: 3-Phenylpropionic Acid and Its Derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyl-3-(4-mercaptophenyl)propionic Acid

Foreword

This technical guide provides a comprehensive overview of plausible and scientifically robust synthetic routes for the preparation of 2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid. As a compound of interest for researchers in drug development and materials science, particularly in the design of specific enzyme inhibitors and self-assembled monolayers, a detailed understanding of its synthesis is crucial. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical rationale to empower informed experimental design and execution. The synthesis of this specific molecule is not widely reported in literature; therefore, this guide presents two logical and feasible multi-step pathways derived from well-established organic chemistry principles and analogous transformations reported for similar molecular scaffolds.

Retrosynthetic Analysis and Strategic Overview

A prudent approach to the synthesis of a novel compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. For this compound, the primary challenges are the construction of the quaternary carbon center and the introduction of the sensitive thiol group.

Two primary retrosynthetic disconnections are considered:

-

C-S Bond Disconnection: This strategy involves the late-stage introduction of the thiol group onto a pre-formed 2,2-dimethyl-3-(4-substituted-phenyl)propionic acid backbone. This is often preferable as the thiol group is susceptible to oxidation and can interfere with a variety of chemical transformations. Precursors with an amino or a hydroxyl group at the 4-position of the phenyl ring are ideal for this purpose.

-

C-C Bond Disconnection: This approach focuses on forming the bond between the phenyl ring and the propionic acid moiety. While feasible, this may require more complex coupling strategies and careful management of functional group compatibility.

Based on this analysis, this guide will detail two primary forward synthesis strategies, both of which hinge on the late-stage formation of the thiol group from a stable precursor.

Synthetic Route I: Via a Nitroaromatic Intermediate

This route is a classic and reliable pathway that proceeds through a nitro-substituted intermediate, which is subsequently reduced to an aniline. The aniline then serves as a versatile precursor for the introduction of the thiol group via a Sandmeyer-type reaction.

Logical Flow for Synthetic Route I

Caption: Overall workflow for the synthesis via a nitroaromatic intermediate.

Step 1: Synthesis of 2,2-Dimethyl-3-(4-nitrophenyl)propionic acid (Intermediate D)

The construction of the carbon skeleton can be efficiently achieved through a Reformatsky reaction followed by deoxygenation and hydrolysis.

Protocol:

-

Reformatsky Reaction:

-

To a flame-dried flask containing activated zinc dust (1.2 eq) in anhydrous THF, add a solution of 4-nitrobenzaldehyde (1.0 eq) and ethyl 2-bromo-2-methylpropionate (1.1 eq) in THF dropwise.

-

The reaction is initiated with gentle heating (e.g., a heat gun) and then maintained at reflux for 2-3 hours.

-

Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude β-hydroxy ester.

-

-

Deoxygenation:

-

The crude β-hydroxy ester is dissolved in a suitable solvent such as dichloromethane.

-

Treatment with a Barton-McCombie deoxygenation protocol or a similar method is employed to remove the hydroxyl group.

-

-

Hydrolysis:

-

The resulting ester is hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, in a co-solvent like methanol or ethanol.

-

After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is then filtered, washed with water, and dried. A similar procedure is described for the synthesis of 2-(4-nitrophenyl)propionic acid.[1]

-

Step 2: Reduction of the Nitro Group to an Aniline (Intermediate E)

Catalytic hydrogenation is the most common and efficient method for the reduction of nitroarenes to anilines, offering high yields and clean conversions.[2][3][4][5][6]

Protocol:

-

A solution of 2,2-dimethyl-3-(4-nitrophenyl)propionic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is placed in a hydrogenation vessel.

-

A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added.

-

The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (from balloon pressure to several psi) at room temperature until the starting material is consumed (monitored by TLC or HPLC).

-

The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield 2,2-dimethyl-3-(4-aminophenyl)propionic acid.

Step 3: Conversion of the Aniline to the Thiol

This transformation is achieved via a two-step sequence involving diazotization of the aniline followed by a Sandmeyer-type reaction with a xanthate salt.[7][8][9][10][11]

Protocol:

-

Diazotization:

-

2,2-Dimethyl-3-(4-aminophenyl)propionic acid is dissolved in an aqueous mineral acid (e.g., HCl or H2SO4) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (NaNO2) in water is added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a positive starch-iodide paper test for excess nitrous acid.

-

-

Xanthate Substitution:

-

In a separate flask, a solution of potassium ethyl xanthate (KEX) in water is prepared and cooled.

-

The cold diazonium salt solution is added portion-wise to the KEX solution. Vigorous nitrogen evolution is observed.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours. The intermediate xanthate ester often separates as an oil or solid.

-

-

Hydrolysis of the Xanthate Ester:

-

The crude xanthate ester is isolated and then hydrolyzed by heating with a strong base, such as aqueous or alcoholic sodium hydroxide, to cleave the xanthate and generate the thiolate anion.

-

The reaction mixture is then cooled and acidified with a non-oxidizing acid (e.g., HCl) to protonate the thiolate, yielding the final product, this compound. The product can be purified by crystallization or chromatography.

-

Synthetic Route II: Via the Newman-Kwart Rearrangement

An elegant alternative for the synthesis of thiophenols from phenols is the Newman-Kwart rearrangement.[12][13][14] This thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate is a powerful tool, especially when direct introduction of a thiol group is challenging.

Logical Flow for Synthetic Route II

Caption: Overall workflow for the synthesis via the Newman-Kwart Rearrangement.

Step 1: Synthesis of 2,2-Dimethyl-3-(4-hydroxyphenyl)propionic acid (Intermediate B)

The synthesis of the phenolic precursor can be accomplished using methods analogous to those for the nitro-substituted counterpart.

Protocol:

-

Reformatsky Reaction:

-

Similar to Route I, a Reformatsky reaction between 4-hydroxybenzaldehyde and ethyl 2-bromo-2-methylpropionate in the presence of activated zinc will furnish the corresponding β-hydroxy ester.[15][16][17][18][19] The phenolic hydroxyl group may require protection (e.g., as a silyl ether) prior to this step, which can be deprotected afterward.

-

-

Deoxygenation and Hydrolysis:

-

The benzylic hydroxyl group is removed via a suitable deoxygenation method.

-

Subsequent hydrolysis of the ester with a base, followed by acidic workup, will yield the desired 2,2-dimethyl-3-(4-hydroxyphenyl)propionic acid.

-

Step 2: Formation of the O-Aryl Thiocarbamate (Intermediate C)

The phenolic intermediate is converted to an O-aryl thiocarbamate by reaction with a dialkylthiocarbamoyl chloride.

Protocol:

-

The 2,2-dimethyl-3-(4-hydroxyphenyl)propionic acid is dissolved in a suitable solvent (e.g., acetone, DMF) and deprotonated with a base such as potassium carbonate or sodium hydride to form the phenoxide.

-

N,N-Dimethylthiocarbamoyl chloride is added to the solution, and the mixture is stirred, often with gentle heating, until the reaction is complete.

-

An aqueous workup followed by extraction and purification yields the O-aryl thiocarbamate. A general procedure for this transformation is well-documented.[20]

Step 3: The Newman-Kwart Rearrangement (Intermediate D)

This key step involves the thermal rearrangement of the O-aryl thiocarbamate to its S-aryl isomer.

Protocol:

-

The purified O-(4-(2-carboxy-2-methylpropyl)phenyl) dimethylthiocarbamate is heated to high temperatures, typically in the range of 200-300 °C.[12] The reaction can be performed neat or in a high-boiling solvent like diphenyl ether.

-

The progress of the rearrangement is monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is cooled, and the resulting S-aryl thiocarbamate is purified. It is noteworthy that palladium-catalyzed or photoredox-mediated versions of this rearrangement have been developed, which can proceed at significantly lower temperatures.[14]

Step 4: Hydrolysis to the Thiophenol (Final Product)

The final step is the hydrolysis of the S-aryl thiocarbamate to liberate the free thiol.

Protocol:

-

The S-(4-(2-carboxy-2-methylpropyl)phenyl) dimethylthiocarbamate is dissolved in a mixture of an alcohol (e.g., ethanol or ethylene glycol) and water.

-

A strong base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is heated at reflux for several hours.

-

After cooling, the reaction mixture is diluted with water and washed with a non-polar solvent (e.g., ether) to remove any non-acidic byproducts.

-

The aqueous layer is then carefully acidified with a cold, dilute mineral acid to precipitate the this compound. The product is collected by filtration, washed with cold water, and dried under vacuum.

Data Summary and Comparison of Routes

| Step | Route I | Route II | Key Considerations |

| Starting Material | 4-Nitrobenzaldehyde | 4-Hydroxybenzaldehyde | Availability and cost are comparable. |

| Key Intermediate | 2,2-Dimethyl-3-(4-aminophenyl)propionic acid | 2,2-Dimethyl-3-(4-hydroxyphenyl)propionic acid | Both are stable and accessible. |

| Thiol Introduction | Diazotization -> Xanthate Substitution | Newman-Kwart Rearrangement | Route I involves potentially hazardous diazonium intermediates. Route II requires high temperatures for the rearrangement, although milder catalytic methods are emerging. |

| Overall Yield | Potentially moderate to good, dependent on the efficiency of the Sandmeyer-type reaction. | Generally good, as the Newman-Kwart rearrangement is often high-yielding. | Both routes require multiple steps, so overall yield will be a product of the efficiency of each step. |

| Scalability | Catalytic hydrogenation and Sandmeyer reactions are generally scalable. | The high-temperature rearrangement in Route II may pose challenges on a large scale. | The choice of route for industrial-scale synthesis would depend on safety assessments and equipment availability. |

Conclusion

This guide has outlined two robust and scientifically sound synthetic pathways for this compound. Route I, proceeding through a nitro and subsequent amino intermediate, leverages classic and well-understood transformations in aromatic chemistry. Route II, employing the Newman-Kwart rearrangement, offers an elegant and often high-yielding alternative for the synthesis of thiophenols from readily available phenolic precursors.

The choice between these routes will depend on the specific capabilities of the laboratory, desired scale of synthesis, and safety considerations. Both pathways provide a logical and feasible approach to obtaining this valuable compound for further research and development. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood.

References

-

Green Energy & Environment. (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. RSC Publishing. [Link]

-

ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. ChemRxiv. [Link]

-

The Journal of Organic Chemistry. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]

-

ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). 2-NAPHTHALENETHIOL. [Link]

-

ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes 6 into anilines 7. ResearchGate. [Link]

-

Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo. [Link]

-

Grokipedia. (n.d.). Leuckart reaction. Grokipedia. [Link]

-

Organic Reactions. (n.d.). THE LEUCKART REACTION. [Link]

-

ResearchGate. (n.d.). The Leuckart Reaction. ResearchGate. [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Wikipedia. [Link]

-

Molecules. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

-

ResearchGate. (n.d.). Synthesis of O-arylthiocarbamates 2a-h from phenols 1a-h a. ResearchGate. [Link]

-

YouTube. (2022). Diazonium Substitution - Sandmeyer Reactions (IOC 38). YouTube. [Link]

-

ResearchGate. (n.d.). The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. ResearchGate. [Link]

-

Wikipedia. (n.d.). Newman–Kwart rearrangement. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

-

Reformatsky Reaction. (n.d.). [Link]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. PrepChem.com. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Chem-Station Int. Ed. (2016). Newman-Kwart Rearrangement. Chem-Station Int. Ed.. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]

-

ElectronicsAndBooks. (n.d.). The Newman–Kwart rearrangement re-evaluated by microwave synthesis. ElectronicsAndBooks. [Link]

-

Organic Syntheses. (n.d.). 2-PHENYLPROPIONIC ACID. [Link]

-

Molecules. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

Wikipedia. (n.d.). Riemschneider thiocarbamate synthesis. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Wikipedia. [Link]

-

PubMed. (n.d.). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. NROChemistry. [Link]

-

Scribd. (2021). Reformatsky Reaction. Scribd. [Link]

-

RSC Advances. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]

-

PrepChem.com. (n.d.). Synthesis of Methyl 3-(4-Hydroxyphenyl)propionate. PrepChem.com. [Link]

-

PrepChem.com. (n.d.). Synthesis of a. Methyl 2-(3-acetyl-4-hydroxyphenyl)propionate. PrepChem.com. [Link]

-

The Journal of Organic Chemistry. (n.d.). The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. [Link]

-

MDPI. (n.d.). Progress on 3-Nitropropionic Acid Derivatives. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. PrepChem.com. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mt.com [mt.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 13. Newman-Kwart Rearrangement [organic-chemistry.org]

- 14. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 15. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. Reformatsky Reaction [organic-chemistry.org]

- 17. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 18. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 19. scribd.com [scribd.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Spectral Analysis of 2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid

Introduction

Molecular Structure and Spectroscopic Implications

The structural features of 2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid (Molecular Formula: C₁₁H₁₄O₂S, Molecular Weight: 210.29 g/mol ) dictate its spectroscopic fingerprint.[1][2] The key functional groups to be identified are the carboxylic acid (-COOH), the thiophenol (-SH), the aromatic ring, the methylene bridge (-CH₂-), and the gem-dimethyl group (-C(CH₃)₂). Each of these will give rise to characteristic signals in their respective spectral analyses.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles & Predicted Spectrum

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would exhibit five distinct signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-12 ppm.[3] The acidic nature of this proton and its exchange with residual water in the solvent contribute to the broadness of the signal. In D₂O, this peak would disappear due to H-D exchange, a key validation step.[3]

-

Aromatic Protons (-C₆H₄-): The para-substituted benzene ring will give rise to a classic AA'BB' system, which often appears as two distinct doublets. Protons ortho to the electron-donating alkyl substituent (and meta to the -SH group) are expected to be slightly more shielded than the protons meta to the alkyl group (and ortho to the -SH group). We predict two doublets, each integrating to 2H, in the range of 7.0-7.4 ppm.

-

Thiol Proton (-SH): The proton of the thiol group is expected to appear as a singlet, typically in the range of 3.0-4.0 ppm. Its chemical shift can be variable and is dependent on concentration and solvent.

-

Methylene Protons (-CH₂-): These two protons are adjacent to the aromatic ring and the quaternary carbon. They are chemically equivalent and will appear as a singlet, integrating to 2H. Its proximity to the aromatic ring will shift it downfield to an estimated 2.8-3.2 ppm.

-

Gem-Dimethyl Protons (-C(CH₃)₂): The six protons of the two methyl groups are equivalent due to free rotation around the C-C bond. They will produce a sharp singlet, integrating to 6H, in the upfield region, likely around 1.2-1.5 ppm.[4]

Experimental Protocol

Caption: Workflow for ¹H NMR data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. Add a small amount of Tetramethylsilane (TMS) to serve as an internal reference (δ = 0.0 ppm).[4]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum. Typically, 8 to 16 scans are sufficient for a sample of this concentration on a modern spectrometer (e.g., 400 MHz or higher).

-

Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. The spectrum is then phased and baseline corrected. The signals are integrated, and the chemical shift axis is referenced to the TMS signal.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles & Predicted Spectrum

Proton-decoupled ¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule. For this compound, we predict 9 distinct carbon signals:

-

Carboxyl Carbon (-COOH): This is the most deshielded carbon and is expected to appear in the 175-185 ppm range.[3]

-

Aromatic Carbons (-C₆H₄-): Due to the para-substitution, there will be four signals for the six aromatic carbons.

-

C-ipso (attached to the alkyl chain): ~135-140 ppm.

-

C-ipso (attached to -SH): ~128-133 ppm.

-

C-ortho to alkyl chain: ~129-132 ppm (two equivalent carbons).

-

C-meta to alkyl chain: ~115-125 ppm (two equivalent carbons).

-

-

Methylene Carbon (-CH₂-): Expected around 40-50 ppm.

-

Quaternary Carbon (-C(CH₃)₂): Predicted to be in the 35-45 ppm range.

-

Gem-Dimethyl Carbons (-C(CH₃)₂): The two methyl carbons are equivalent and will appear as a single signal in the upfield region, around 20-30 ppm.

Experimental Protocol

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the acquisition parameters. A standard proton-decoupled pulse sequence is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a greater number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Theoretical Principles & Predicted Spectrum

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5]

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H stretching of the methyl and methylene groups.

-

S-H Stretch (Thiol): A weak but sharp absorption band is expected around 2550-2600 cm⁻¹.[6] This peak can sometimes be obscured by the broad O-H stretch of the carboxylic acid.

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band between 1700 and 1725 cm⁻¹ is a key indicator of the carbonyl group.[5][7]

-

C=C Stretch (Aromatic): Several medium to weak bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

-

C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1210-1320 cm⁻¹ region.

Experimental Protocol

A common and straightforward method for acquiring an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum. The instrument's software automatically subtracts the background to produce the final IR spectrum.

Mass Spectrometry (MS)

Theoretical Principles & Predicted Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass-to-charge ratio (m/z) of the ions provides information about the molecular weight and structure.

-

Molecular Ion (M⁺•): The parent ion is expected at an m/z of 210, corresponding to the molecular weight of the compound. Aromatic compounds tend to show a relatively stable molecular ion.[8]

-

Key Fragmentations:

-

Loss of COOH: Alpha cleavage resulting in the loss of the carboxyl group (45 Da) would lead to a fragment at m/z 165. This is a common fragmentation pathway for carboxylic acids.[8][9]

-

Benzylic Cleavage: Cleavage of the bond between the methylene group and the quaternary carbon is highly probable, leading to the formation of a stable benzyl-thiol cation at m/z 123. The other fragment would be at m/z 87.

-

McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen relative to the carbonyl group, other rearrangements may occur.

-

Loss of H₂S: Fragmentation involving the thiol group could lead to the loss of H₂S (34 Da), although this is less common than other pathways.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after passing through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Summary of Predicted Spectral Data

| Technique | Feature | Predicted Position/Value | Interpretation |

| ¹H NMR | -COOH | 10-12 ppm (broad s, 1H) | Carboxylic acid proton |

| Aromatic | 7.0-7.4 ppm (2 x d, 4H) | para-Substituted benzene ring | |

| -SH | 3.0-4.0 ppm (s, 1H) | Thiol proton | |

| -CH₂- | 2.8-3.2 ppm (s, 2H) | Methylene protons | |

| -C(CH₃)₂ | 1.2-1.5 ppm (s, 6H) | Gem-dimethyl protons | |

| ¹³C NMR | -COOH | 175-185 ppm | Carboxyl carbon |

| Aromatic C | 115-140 ppm (4 signals) | Benzene ring carbons | |

| -CH₂- | 40-50 ppm | Methylene carbon | |

| Quaternary C | 35-45 ppm | Quaternary carbon | |

| -C(CH₃)₂ | 20-30 ppm | Methyl carbons | |

| IR | O-H stretch | 2500-3300 cm⁻¹ (broad) | Carboxylic acid |

| S-H stretch | 2550-2600 cm⁻¹ (weak, sharp) | Thiol | |

| C=O stretch | 1700-1725 cm⁻¹ (strong, sharp) | Carbonyl of carboxylic acid | |

| C=C stretch | 1450-1600 cm⁻¹ (medium) | Aromatic ring | |

| Mass Spec | [M]⁺• | m/z 210 | Molecular Ion |

| Fragments | m/z 165, 123, 101 | Loss of COOH, Benzylic cleavage |

Conclusion

The structural characterization of this compound is readily achievable through a combination of NMR, IR, and Mass Spectrometry. This guide provides a robust theoretical framework for predicting the spectral outcomes and outlines the standard, validated protocols for their acquisition. The anticipated data—a downfield broad singlet in ¹H NMR, a carbonyl signal around 180 ppm in ¹³C NMR, a strong C=O stretch near 1710 cm⁻¹ in IR, and a molecular ion at m/z 210 with characteristic fragments in MS—collectively form a unique spectroscopic signature. By following the described methodologies, researchers can confidently confirm the identity and purity of this compound, enabling its further application in scientific research and development.

References

- JoVE. (2024).

- Wikipedia. (n.d.).

- re3data.org. (2023).

- Lafayette College Libraries. (n.d.).

- Bioregistry. (n.d.).

- Chemistry LibreTexts. (2021).

- ResearchGate. (2021).

- Clark Physical Sciences Library. (n.d.).

- Whitman College. (n.d.). GCMS Section 6.

- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.

- RSC Publishing. (n.d.). Infra-red Spectra of Thiophenol and Thioglycollic Acid.

- Chemistry LibreTexts. (2015). Spectral Characteristics of the Benzene Ring.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 887354-80-5.

- Quora. (2017). How will you distinguish between propanoic acid and dimethyl ether by their IR spectra?

- Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid.

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Infra-red spectra of thiophenol and thioglycollic acid - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 7. quora.com [quora.com]

- 8. GCMS Section 6.12 [people.whitman.edu]

- 9. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

An In-depth Technical Guide to the Solubility of 2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid

Introduction

2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid is a specialized organic molecule featuring a unique combination of functional groups that make it of interest in various research and development applications, particularly in fields such as materials science and drug discovery.[1][2][3][4][5][6] Its structure, which incorporates a carboxylic acid, a thiol group, and a substituted aromatic ring, presents a distinct and complex solubility profile. This guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, grounded in fundamental chemical principles and supported by established experimental methodologies. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is a critical first step in designing experiments, formulating products, and ensuring the reliability of scientific data.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its physicochemical properties. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂S | [1] |

| Molecular Weight | 210.29 g/mol | [1] |

| Appearance | Off-White to pale yellow solid | [7] |

| Predicted pKa | 4.70 ± 0.13 | [7] |

The presence of both acidic (carboxylic acid and thiol) and lipophilic (phenyl ring, dimethyl groups) moieties suggests an amphiphilic character, which is central to its solubility behavior.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound is governed by the interplay of its polar and nonpolar regions.

-

Polar Moieties : The carboxylic acid (-COOH) and thiol (-SH) groups are polar and capable of hydrogen bonding. The carboxylic acid group, with a predicted pKa of 4.70, will be predominantly in its neutral, less soluble form in acidic to neutral aqueous solutions. In basic solutions (pH > pKa), it will deprotonate to form a carboxylate salt, which is significantly more water-soluble.

-

Nonpolar Moieties : The phenyl ring and the 2,2-dimethylpropionic acid backbone are nonpolar and contribute to the molecule's solubility in organic solvents.

Based on these structural features, a qualitative solubility profile in common laboratory solvents can be predicted.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The polar carboxylic acid and thiol groups can interact with water, but the nonpolar aromatic ring and alkyl chain limit solubility. Solubility is expected to increase significantly with increasing pH. |

| Methanol, Ethanol | Polar Protic | Soluble | These alcohols have both polar hydroxyl groups that can hydrogen bond with the solute's polar groups and a nonpolar alkyl chain that can interact with its nonpolar regions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong hydrogen bond acceptor and has a high polarity, making it an excellent solvent for many organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of solvating both polar and nonpolar molecules. |

| Acetone | Polar Aprotic | Moderately Soluble | Acetone has intermediate polarity and should be a reasonably good solvent. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may limit its effectiveness. |

| Chloroform | Nonpolar | Soluble | The molecule's nonpolar components will interact favorably with chloroform. |

| Dichloromethane (DCM) | Nonpolar | Soluble | Similar to chloroform, DCM is a good solvent for moderately polar to nonpolar organic compounds. |

| Toluene | Nonpolar | Sparingly Soluble | The aromatic nature of toluene will favor interaction with the phenyl ring, but the polar groups of the solute will limit overall solubility. |

| Hexanes, Heptane | Nonpolar | Insoluble | These are highly nonpolar, aliphatic solvents and are unlikely to effectively solvate the polar carboxylic acid and thiol groups. |

Note: This table is based on theoretical predictions and qualitative data.[7] Experimental verification is necessary for quantitative assessment.

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is required. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Step-by-Step Protocol for the Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibrate the mixture by shaking or agitating at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled.

-

Alternatively, centrifuge the mixture to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant. It is critical to avoid aspirating any solid particles. Using a syringe with a filter (e.g., 0.22 µm PTFE) is highly recommended.

-

Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

-

pH: As a carboxylic acid, the solubility of this compound in aqueous solutions will be highly pH-dependent. At pH values above its pKa of approximately 4.70, the carboxylic acid will be deprotonated, forming a more soluble carboxylate anion. Therefore, its aqueous solubility is expected to be significantly higher in basic solutions (e.g., in the presence of sodium bicarbonate or sodium hydroxide) compared to neutral or acidic solutions.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, solubility increases with increasing temperature. However, this relationship must be determined empirically for each solute-solvent system.

Safety and Handling

Conclusion

The solubility of this compound is dictated by its amphiphilic nature. It is predicted to be soluble in polar organic solvents like alcohols, DMSO, and DMF, as well as in nonpolar chlorinated solvents. Its solubility in aqueous media is expected to be limited but can be significantly enhanced by increasing the pH. For precise applications, the theoretical predictions presented in this guide should be supplemented with quantitative experimental determination using standardized methods such as the shake-flask protocol.

References

-

DC Fine Chemicals. (2024). Safety Data Sheet: Propionic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10964428, 2,2-dimethyl(114C)propanoic acid. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. biomall.in [biomall.in]

- 5. This compound, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 6. This compound [cymitquimica.com]

- 7. This compound | 887354-80-5 [m.chemicalbook.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. merckmillipore.com [merckmillipore.com]

Foreword: The Unique Character of the Aromatic Thiol

An In-Depth Technical Guide to the Fundamental Chemistry of Aromatic Thiol Compounds

In the vast landscape of organosulfur chemistry, aromatic thiols (Ar-SH), or thiophenols, occupy a position of unique significance. Distinguished from their aliphatic counterparts by the direct attachment of the sulfhydryl group to an aromatic ring, these compounds exhibit a rich and nuanced reactivity profile that makes them indispensable in fields ranging from medicinal chemistry to materials science. Their distinct acidity, potent nucleophilicity, and susceptibility to oxidation, all modulated by the electronic character of the aromatic system, provide a versatile toolkit for the modern scientist. This guide aims to deconstruct the fundamental chemistry of aromatic thiols, moving beyond simple reaction schemes to explore the underlying principles that govern their behavior. We will examine their synthesis, explore their key transformations with an emphasis on mechanistic understanding, and illustrate their application in contexts relevant to researchers and drug development professionals.

Electronic Structure and Physicochemical Properties: The Source of Reactivity

The chemistry of an aromatic thiol is fundamentally governed by the interplay between the sulfur atom and the aromatic π-system. This interaction defines its unique physicochemical properties.

1-1. Acidity and the Thiolate Anion

A defining characteristic of aromatic thiols is their enhanced acidity compared to aliphatic thiols. The pKa of thiophenol is approximately 6.6, whereas the pKa of ethanethiol is around 10.6. This significant increase in acidity is due to the resonance stabilization of the conjugate base, the thiophenolate anion (Ar-S⁻). The negative charge on the sulfur can be delocalized into the aromatic ring, stabilizing the anion and favoring deprotonation.

Substituents on the aromatic ring can further tune this acidity. Electron-withdrawing groups (e.g., -NO₂) in the para position increase acidity (lower pKa) by further stabilizing the thiophenolate anion, while electron-donating groups (e.g., -OCH₃) decrease acidity (higher pKa). This predictable relationship can be quantified using a Hammett plot, which correlates the pKa values of substituted aromatic thiols with the substituent's electronic properties (σp⁻ values).[1][2]

Table 1: Acidity (pKa) of Para-Substituted Thiophenols

| Substituent (p-X-C₆H₄-SH) | pKa Value | Electronic Effect |

|---|---|---|

| -NO₂ | 4.5 | Strong Electron-Withdrawing |

| -Cl | 5.9 | Inductively Withdrawing |

| -H | 6.6 | Reference |

| -CH₃ | 6.8 | Weak Electron-Donating |

| -OCH₃ | 6.8 | Resonance Donating |

| -N(CH₃)₂ | 7.6 | Strong Electron-Donating |

Data synthesized from multiple sources.[1][3]

1-2. The S-H/π Interaction: A Subtle but Significant Force

Beyond covalent bonding, aromatic thiols engage in non-covalent interactions that influence their conformation and aggregation. The S-H/π interaction is a weak polar interaction where the partially positive hydrogen of the thiol group interacts favorably with the electron-rich face of an adjacent aromatic ring.[4][5] Crystallographic and spectroscopic data have confirmed this phenomenon, revealing Hthiol···Caromatic distances shorter than the sum of their van der Waals radii.[4][5] This interaction is driven by a favorable molecular orbital overlap between the aromatic π donor orbital and the S-H σ* acceptor orbital.[5] These interactions are crucial in determining the crystal packing of small molecules and the tertiary structure of proteins containing cysteine and phenylalanine residues.[4]

Synthesis of Aromatic Thiols: Strategic Pathways

The synthesis of aromatic thiols is a well-explored area, with several reliable methods available. The choice of method depends on the desired substitution pattern, functional group tolerance, and scalability.

2-1. The Newman-Kwart Rearrangement (NKR)

The NKR is a robust and high-yield method for converting phenols into the corresponding thiophenols.[6] It is a three-step process:

-

Thiocarbamate Formation: The starting phenol is reacted with a dialkylthiocarbamoyl chloride (e.g., dimethylthiocarbamoyl chloride) in the presence of a base to form an O-aryl thiocarbamate.

-

Thermal Rearrangement: The O-aryl thiocarbamate is heated, typically to 200-250 °C, inducing an intramolecular rearrangement to the thermodynamically more stable S-aryl thiocarbamate isomer.

-

Hydrolysis: The S-aryl thiocarbamate is hydrolyzed under basic or acidic conditions to yield the final aromatic thiol.

The NKR is advantageous due to its high yields and tolerance of various functional groups, making it a common choice in complex molecule synthesis.[6]

Caption: The Newman-Kwart Rearrangement workflow.

2-2. Reduction of Aryl Sulfonyl Chlorides